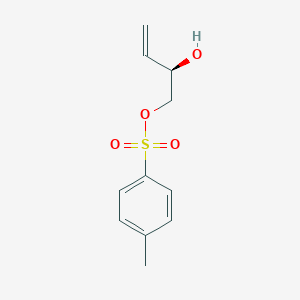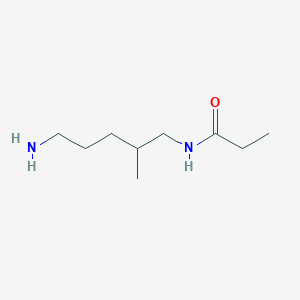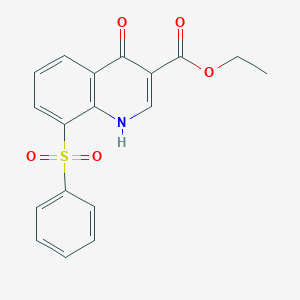
(R)-3-Butene-1,2-diol-1-(p-toluenesulfonate)
Overview
Description
Synthesis Analysis
The synthesis of compounds involving p-toluenesulfonic acid often involves reactions with sodium-based reagents . An example of a synthesis involving a toluenesulfonate is the reaction of butyl p-toluenesulfonate with a round-bottom flask, which is then brought to reflux .Molecular Structure Analysis
P-Toluenesulfonic acid has a tetrahedral molecular shape at the sulfur atom . The CH3C6H4SO2 group is known as the tosyl group and is often abbreviated as Ts or Tos .Chemical Reactions Analysis
P-Toluenesulfonic acid is used in organic synthesis as an “organic-soluble” strong acid . It is also used in the hydrolysis of waste polyethylene terephthalate (PET), a kind of aromatic sulfonate that belongs to the refractory organic pollutant .Physical And Chemical Properties Analysis
P-Toluenesulfonic acid is a white, extremely hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents . It has a melting point of 105 to 107 °C and a boiling point of 140 °C at 20 mmHg .Scientific Research Applications
Organic Synthesis Catalyst
®-3-Butene-1,2-diol-1-(p-toluenesulfonate): acts as a Lewis acid catalyst in organic synthesis . It facilitates various reactions, including:
Electrochemical Biosensors
This compound has potential applications in the development of electrochemical biosensors . These sensors can be used on microfluidic chips to study microbial biofilms, offering:
Pharmaceutical Analysis
In pharmaceuticals, ®-3-Butene-1,2-diol-1-(p-toluenesulfonate) is used for the quantitation of genotoxic impurities in active pharmaceutical ingredients (APIs) by HPLC-UV . It ensures:
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(2R)-2-hydroxybut-3-enyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h3-7,10,12H,1,8H2,2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSCDBZHHLIPOI-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370601 | |
| Record name | (R)-3-Butene-1,2-diol-1-(p-toluenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Butene-1,2-diol-1-(p-toluenesulfonate) | |
CAS RN |
138249-07-7 | |
| Record name | (R)-3-Butene-1,2-diol-1-(p-toluenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-Butene-1,2-diol-1-(p-toluenesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(S)-(2-Methoxyphenyl)-[4-[(2-methoxyphenyl)-phenylphosphanyl]butyl]-phenylphosphane](/img/structure/B143623.png)

